molecular formula C15H23N5 B11740451 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1856095-92-5

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11740451
CAS No.: 1856095-92-5
M. Wt: 273.38 g/mol
InChI Key: JISPEXFPCKDCOH-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound characterized by its unique structure, which includes cyclopropyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and pyrazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, hydrazines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine: Unique due to its specific structural features.

    Other Pyrazolyl Compounds: Share similar core structures but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1856095-92-5

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H23N5/c1-11(2)20-14(8-15(18-20)12-4-5-12)10-16-9-13-6-7-19(3)17-13/h6-8,11-12,16H,4-5,9-10H2,1-3H3

InChI Key

JISPEXFPCKDCOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3=NN(C=C3)C

Origin of Product

United States

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